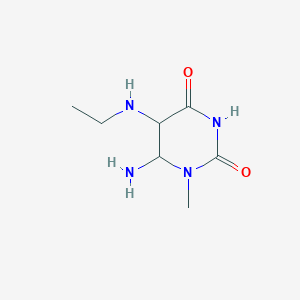

6-Amino-5-ethylamino-1-methyluracil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Amino-5-ethylamino-1-methyluracil is a derivative of uracil . It is a compound with the molecular formula C7H14N4O2 .

Synthesis Analysis

A convenient synthetic procedure has been developed to introduce different functional groups at position 3 of 6-amino-1-benzyl- or 6-amino-1-methyluracil based on N6-[(dimethylamino)methylene] protection . This method allows for the smooth substitution at N-3 even when base-labile or heat-sensitive halide reagents are employed . Another synthesis method involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids .Molecular Structure Analysis

The molecular structure of 6-Amino-5-ethylamino-1-methyluracil consists of 7 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C7H14N4O2/c1-3-9-4-5(8)11(2)7(13)10-6(4)12/h4-5,9H,3,8H2,1-2H3,(H,10,12,13) . Chemical Reactions Analysis

6-Amino-1-methyluracil may be used in the preparation of 1,1’-dimethyl-1H-spiro[pyrimido[4,5-b]quinoline-5,5’-pyrrolo[2,3-d]pyrimidine]-2,2’,4,4’,6’(1’H,3H,3’H,7’H,1’H)-pentaone, via reaction with isatin in the presence of catalytic p-toluene sulfonic acid .Physical And Chemical Properties Analysis

The molecular weight of 6-Amino-5-ethylamino-1-methyluracil is 186.21 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 .Scientific Research Applications

Antioxidant Activity

6-Amino-5-ethylamino-1-methyluracil may have potential antioxidant activity. The Mannich reactions of 6-methyluracil and 5-nitro-6-methyluracil with piperidine, morpholine, and triazole were studied. The antioxidant activities of the Mannich bases were comparable to that of the known antioxidant ionol .

Membrane-Stabilizing Actions

Compounds of this series have various pharmacological properties producing their antioxidant and membrane-stabilizing actions . This could be potentially useful in the treatment of diseases where cell membrane stability is compromised.

Prophylaxis and Treatment of Free-Radical Pathology

Antioxidants are among the agents used for the prophylaxis and treatment of free-radical pathology . As such, 6-Amino-5-ethylamino-1-methyluracil, with its potential antioxidant properties, could be used in the prevention and treatment of diseases caused by free radicals.

Synthesis of New Compounds

6-Amino-5-ethylamino-1-methyluracil can be used in the synthesis of new compounds. For example, it may be used in the preparation of 1,1′-di methyl-1H-spiro[pyrimido[4,5-b]quinoline-5,5′-pyrrolo[2,3-d]pyrimidine]-2,2′,4,4′,6′(1′H,3H,3′H,7′H,1′H)-pentaone, via reaction with isatin in the presence of catalytic p-toluene sulfonic acid .

A convenient synthetic procedure has been developed to introduce different functional groups at position 3 of 6-amino-1-benzyl- or 6-amino-1-methyluracil based on N6 - [(dimethylamino)methylene] protection . This method allows for the smooth substitution at N-3 even when base-labile or heat sensitive halide reagents are employed .

Mechanism of Action

While the specific mechanism of action for 6-Amino-5-ethylamino-1-methyluracil is not explicitly stated in the search results, it is noted that substituted xanthine derivatives are important bioactive molecules . The biological activities of these derivatives, including central nervous system stimulatory, diuretic, and antiasthmatic effects, are due to their blockade of adenosine receptors (ARs) .

Future Directions

properties

IUPAC Name |

6-amino-5-(ethylamino)-1-methyl-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O2/c1-3-9-4-5(8)11(2)7(13)10-6(4)12/h4-5,9H,3,8H2,1-2H3,(H,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQDIHXXMVTCLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1C(N(C(=O)NC1=O)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-ethylamino-1-methyluracil | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.